molecular formula C6H4ClFS B1586523 3-Chloro-4-fluorothiophenol CAS No. 60811-23-6

3-Chloro-4-fluorothiophenol

Cat. No.: B1586523
CAS No.: 60811-23-6
M. Wt: 162.61 g/mol
InChI Key: SFSHSIFYTWIGSF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorothiophenol is an organosulfur compound with the molecular formula C6H4ClFS. It is characterized by the presence of both chlorine and fluorine atoms attached to a thiophenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorothiophenol typically involves the introduction of thiol groups into aromatic compounds. One common method is the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite, followed by reduction with sulfur dioxide to form 3-chloro-4-fluorodiphenyl disulfide. This disulfide is then reduced with sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is advantageous for large-scale synthesis due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-4-fluorothiophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorothiophenol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-fluorothiophenol is unique due to the presence of both chlorine and fluorine atoms on the thiophenol ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

3-chloro-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSHSIFYTWIGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370154
Record name 3-Chloro-4-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60811-23-6
Record name 3-Chloro-4-fluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60811-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorothiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-fluorobenzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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